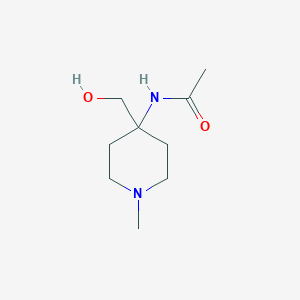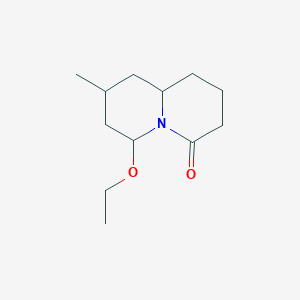
6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one, also known as EMQ, is a synthetic compound that belongs to the class of quinolizidines. EMQ has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The exact mechanism of action of 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one is not fully understood. However, it has been suggested that 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one acts as a GABA receptor agonist, which may explain its anticonvulsant and anxiolytic effects. 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one has also been shown to inhibit the reuptake of dopamine and norepinephrine, which may contribute to its antidepressant effects.
Effets Biochimiques Et Physiologiques
6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its antidepressant effects. 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one has also been shown to reduce the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, which may contribute to its potential as a treatment for Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for laboratory experiments. 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one also has a wide range of biological activities, making it useful for studying various physiological and biochemical processes. However, 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one also has several limitations. It is not very water-soluble, which can make it difficult to administer in vivo. 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one also has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one. One area of interest is the development of more potent and selective 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to determine the exact mechanism of action of 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one and to elucidate its potential therapeutic targets.
Méthodes De Synthèse
6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one can be synthesized by the reaction of 1,2,3,4-tetrahydroquinoline-4-one with ethyl bromoacetate in the presence of potassium carbonate. The resulting compound can be further purified by recrystallization from ethanol.
Applications De Recherche Scientifique
6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have a wide range of biological activities, including anticonvulsant, analgesic, anxiolytic, and antidepressant effects. 6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one has also been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
130407-32-8 |
|---|---|
Nom du produit |
6-Ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one |
Formule moléculaire |
C12H21NO2 |
Poids moléculaire |
211.3 g/mol |
Nom IUPAC |
6-ethoxy-8-methyl-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one |
InChI |
InChI=1S/C12H21NO2/c1-3-15-12-8-9(2)7-10-5-4-6-11(14)13(10)12/h9-10,12H,3-8H2,1-2H3 |
Clé InChI |
RBZFYMPKTRPSCO-UHFFFAOYSA-N |
SMILES |
CCOC1CC(CC2N1C(=O)CCC2)C |
SMILES canonique |
CCOC1CC(CC2N1C(=O)CCC2)C |
Synonymes |
4H-Quinolizin-4-one,6-ethoxyoctahydro-8-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]-](/img/structure/B137528.png)
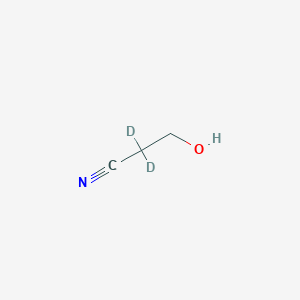
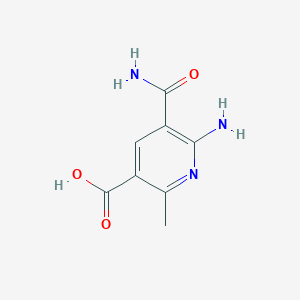
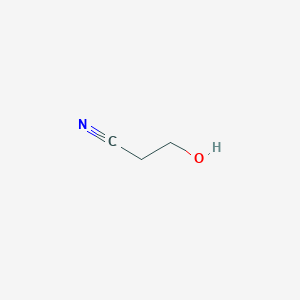
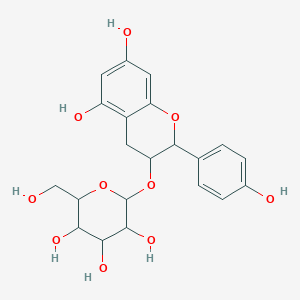
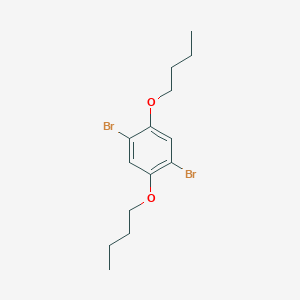
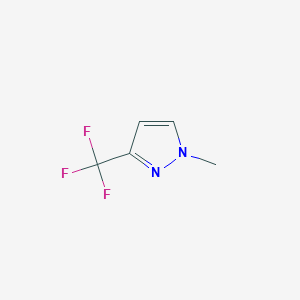
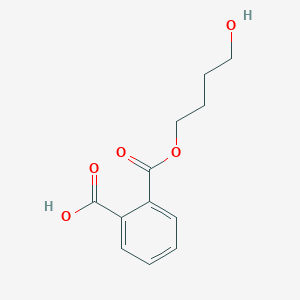
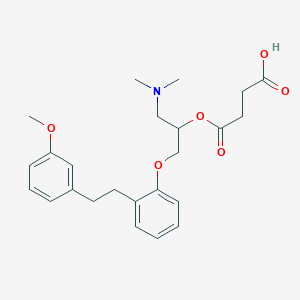
![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B137543.png)
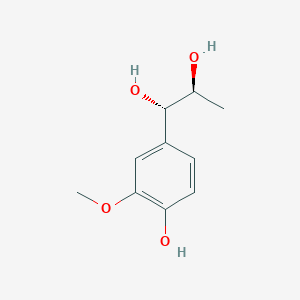
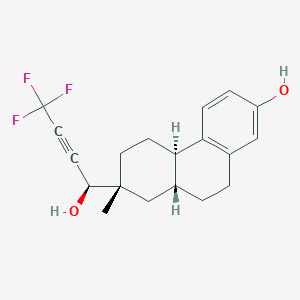
![2-[3-[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B137550.png)
